(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
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Overview
Description
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a chiral compound with significant importance in organic chemistry It is characterized by its oxazole ring, which is fused with a carboxylic acid group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid typically involves the enantioselective ring-opening of cyclic acid anhydrides. One common method includes the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxazole derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is used as a chiral building block for the synthesis of enantiomerically pure compounds. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and chiral recognition processes. Its ability to interact with biological molecules in a stereospecific manner makes it a useful tool in biochemical studies .
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for their activity. Additionally, its derivatives may exhibit biological activity that can be explored for therapeutic purposes .
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid
- (4S,5R)-3-(N-芴甲氧羰基丙氨酰)-2,2,5-三甲基恶唑烷-4-羧酸
Uniqueness
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is unique due to its specific stereochemistry and the presence of two phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOFBFRBITMMR-UONOGXRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430827 |
Source
|
Record name | (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158722-22-6 |
Source
|
Record name | (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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